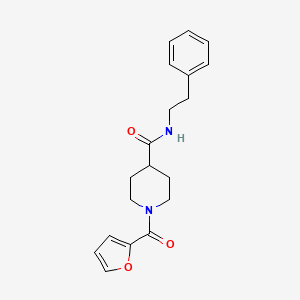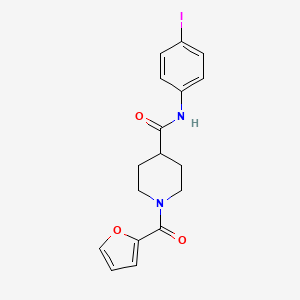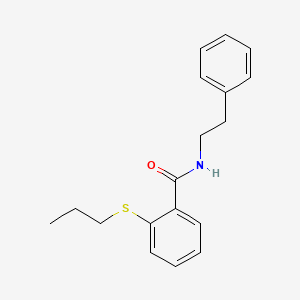
1-(2-furoyl)-N-(2-phenylethyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-furoyl)-N-(2-phenylethyl)piperidine-4-carboxamide, also known as FPEP, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of piperidine carboxamides and has been found to possess various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 1-(2-furoyl)-N-(2-phenylethyl)piperidine-4-carboxamide involves the inhibition of COX-2 activity, which leads to a decrease in the production of prostaglandins. Prostaglandins are responsible for inflammation and pain, and their inhibition results in the anti-inflammatory and analgesic effects of 1-(2-furoyl)-N-(2-phenylethyl)piperidine-4-carboxamide. 1-(2-furoyl)-N-(2-phenylethyl)piperidine-4-carboxamide has also been found to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
Biochemical and Physiological Effects:
1-(2-furoyl)-N-(2-phenylethyl)piperidine-4-carboxamide has been found to possess various biochemical and physiological effects. It has been shown to inhibit the activity of COX-2, which leads to a decrease in the production of prostaglandins. 1-(2-furoyl)-N-(2-phenylethyl)piperidine-4-carboxamide has also been found to induce apoptosis in cancer cells, making it a potential candidate for the development of anti-cancer drugs. In addition, 1-(2-furoyl)-N-(2-phenylethyl)piperidine-4-carboxamide has been found to possess antioxidant properties, which can protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-furoyl)-N-(2-phenylethyl)piperidine-4-carboxamide has several advantages as a research tool. It is relatively easy to synthesize and purify, and its purity can be determined by various analytical techniques. 1-(2-furoyl)-N-(2-phenylethyl)piperidine-4-carboxamide has also been found to possess various biological activities, making it a potential candidate for the development of new drugs. However, there are also some limitations to the use of 1-(2-furoyl)-N-(2-phenylethyl)piperidine-4-carboxamide in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions.
Direcciones Futuras
There are several future directions for research on 1-(2-furoyl)-N-(2-phenylethyl)piperidine-4-carboxamide. One area of research could be the development of 1-(2-furoyl)-N-(2-phenylethyl)piperidine-4-carboxamide-based drugs for the treatment of inflammation, pain, and cancer. Another area of research could be the investigation of the mechanism of action of 1-(2-furoyl)-N-(2-phenylethyl)piperidine-4-carboxamide and its effects on different cell types. Additionally, the potential side effects and toxicity of 1-(2-furoyl)-N-(2-phenylethyl)piperidine-4-carboxamide need to be investigated to ensure its safety for use in humans.
Métodos De Síntesis
The synthesis of 1-(2-furoyl)-N-(2-phenylethyl)piperidine-4-carboxamide involves the reaction of 2-furoyl chloride with N-(2-phenylethyl)piperidine-4-carboxamide in the presence of a base such as triethylamine. The reaction yields 1-(2-furoyl)-N-(2-phenylethyl)piperidine-4-carboxamide as a white crystalline solid with a melting point of 133-135°C. The purity of 1-(2-furoyl)-N-(2-phenylethyl)piperidine-4-carboxamide can be determined by various analytical techniques such as NMR spectroscopy and HPLC.
Aplicaciones Científicas De Investigación
1-(2-furoyl)-N-(2-phenylethyl)piperidine-4-carboxamide has been studied for its potential applications in scientific research. It has been found to possess various biological activities such as anti-inflammatory, analgesic, and anti-cancer properties. 1-(2-furoyl)-N-(2-phenylethyl)piperidine-4-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that are responsible for inflammation and pain. 1-(2-furoyl)-N-(2-phenylethyl)piperidine-4-carboxamide has also been found to induce apoptosis in cancer cells, making it a potential candidate for the development of anti-cancer drugs.
Propiedades
IUPAC Name |
1-(furan-2-carbonyl)-N-(2-phenylethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c22-18(20-11-8-15-5-2-1-3-6-15)16-9-12-21(13-10-16)19(23)17-7-4-14-24-17/h1-7,14,16H,8-13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJIONYSLCPMES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCCC2=CC=CC=C2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(4-fluorophenyl)ethyl]-1-(3-isoxazolylcarbonyl)piperidine](/img/structure/B5459887.png)
![N-(5-chloro-2-pyridinyl)-2-{[5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5459892.png)

![N-(2,5-dimethylphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide](/img/structure/B5459923.png)

![{[4-(diethylamino)phenyl]hydrazono}(4-phenyl-1,3-thiazol-2-yl)acetonitrile](/img/structure/B5459943.png)
![4-(difluoromethoxy)-N-[(7S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]benzamide](/img/structure/B5459951.png)
![1-(4-bromophenyl)-3-[(4-chlorophenyl)amino]-2-buten-1-one](/img/structure/B5459959.png)
![4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]-1-(1H-pyrrol-2-ylcarbonyl)piperidine](/img/structure/B5459970.png)
![1-(4-methoxybenzoyl)-4-[2-(phenylthio)ethyl]piperazine](/img/structure/B5459979.png)
![N-{2-[(dimethylamino)sulfonyl]ethyl}-3-methyl-1-benzothiophene-2-carboxamide](/img/structure/B5459982.png)
![N-[(1-methyl-1H-indol-2-yl)carbonyl]methionine](/img/structure/B5459983.png)
![ethyl 4-{2-[(phenoxyacetyl)amino]benzoyl}-1-piperazinecarboxylate](/img/structure/B5459990.png)
